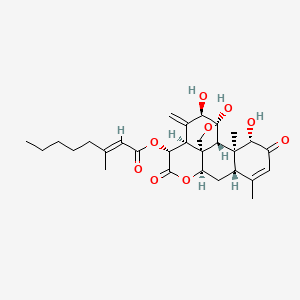

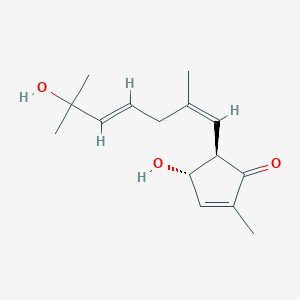

Myricetin 3-O-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Myricetin is a member of the flavonoid class of polyphenolic compounds, with antioxidant properties . It is structurally similar to fisetin, luteolin, and quercetin and is reported to have many of the same functions as these other members of the flavonol class of flavonoids . Myricetin is present in many fruits and vegetables and is a known antioxidant .

Synthesis Analysis

Myricetin is produced from the parent compound taxifolin through the (+)-dihydromyricetin intermediate and can be further processed to form laricitrin and then syringetin, both members of the flavonol class of flavonoids . Myricetin can alternatively be produced directly from kaempferol, which is another flavonol .Molecular Structure Analysis

Myricetin falls under the group of flavonols along with quercetin, kaempferol, and isorhamnetin . It is extracted as a solid form, appears yellow in color, has a molecular weight of about 318.23 g/mol and has six hydrogen bond donors .Chemical Reactions Analysis

Myricetin has shown potent activity against free radicals even at low concentrations compared to other flavonoids . It can elevate the antioxidant enzyme levels; reduces the lipid peroxidation; and is known to protect against cancer .Physical And Chemical Properties Analysis

Myricetin is a yellow crystal of dietary flavonoid which is commonly found in plants from Anacardiaceae, Myricaceae, Pinaceae, Polygonaceae, and Primulaceae families . The molecular weight of this flavonoid is 318.23 g/mol, and it exists as a yellow crystal with six hydroxyl groups that confer its reducing characteristic .Scientific Research Applications

Antiphlogistic Properties

Myricetin 3-O-glucuronide, isolated from Epilobium angustifolium, exhibits significant anti-inflammatory effects. It has been found to be more effective than indomethacin in reducing carrageenan-induced edema in rat hind paws. This compound also demonstrates inhibitory effects on prostaglandin biosynthesis, comparable to indomethacin (Hiermann et al., 1991).

Hypoglycemic and Antidiabetic Properties

This compound is identified as one of the key flavonol glycosides in a hypoglycemic collection developed for the treatment of type-2 diabetes. It is a part of a herbal hypoglycemic drug collection, indicating its potential role in complementing conventional diabetes treatments (Kutovaya et al., 2020).

Anti-Cancer Properties

Studies have shown that myricetin can reduce the proliferation of choriocarcinoma cell lines and promote apoptosis. It also affects cell cycle progression and attenuates invasive properties through the MAPK and PI3K/AKT signaling pathways. Additionally, it enhances ROS production and modulates endoplasmic reticulum stress in cancer cells (Yang et al., 2017).

Effects on Metabolic Disorders

Research indicates that myricetin is effective in treating obesity-related metabolic disorders. It has been found to alleviate hepatic steatosis in mice fed a high-fat diet, indicating its potential as a therapeutic agent (Xia et al., 2016).

Role in Glucose Transport and Insulin Sensitivity

Myricetin mimics insulin by stimulating lipogenesis and glucose transport in rat adipocytes, enhancing glucose uptake. This suggests its therapeutic potential in the management of non-insulin-dependent diabetes mellitus (Ong & Khoo, 1996).

Glucagon-like Peptide 1 (GLP-1) Receptor Agonist

It acts as an agonist of GLP-1 receptor, improving glycemic control and aiding in weight reduction in diabetic subjects. Myricetin increases circulating levels of adropin and β-endorphin, which are important in glucose regulation (Li et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Due to its high commercial values, myricetin is a biomolecule favored for mass production. The production of myricetin derivatives with optimal oral bioavailability shall offer greater therapeutic effect . This chapter shall cover all the current finding about myricetin, encompassing its main resources, physicochemical properties, biosynthesis, metabolism, and pharmacological activities with discussion emphasis on its mechanism of action, toxicity, and safety .

properties

CAS RN |

77363-65-6 |

|---|---|

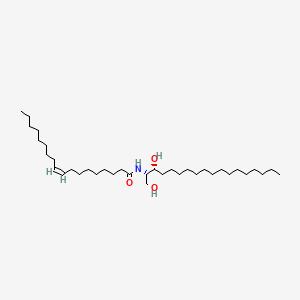

Molecular Formula |

C21H18O14 |

Molecular Weight |

494.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O14/c22-6-3-7(23)11-10(4-6)33-17(5-1-8(24)12(26)9(25)2-5)18(13(11)27)34-21-16(30)14(28)15(29)19(35-21)20(31)32/h1-4,14-16,19,21-26,28-30H,(H,31,32)/t14-,15-,16+,19-,21+/m0/s1 |

InChI Key |

MBWOCQLTCWTIJE-ZUGPOPFOSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Other CAS RN |

77363-65-6 |

synonyms |

myricetin 3-O-glucuronide myricetin-3-O-beta-D-glucuronide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)

![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)

![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)